

In-depth NMR Spectral Analysis of Ethyl (ethoxymethylene)cyanoacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (ethoxymethylene)cyanoacetate

Cat. No.: B148315

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **ethyl (ethoxymethylene)cyanoacetate**. This compound is a key building block in the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Summary

The NMR spectra of **ethyl (ethoxymethylene)cyanoacetate** were acquired in deuterated chloroform (CDCl_3). The quantitative data for both ^1H and ^{13}C NMR are summarized in the tables below for clear and easy comparison.

^1H NMR Spectral Data (400 MHz, CDCl_3)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	8.03	s	-	1H
H-3a, H-3b	4.37	q	7.1	2H
H-4a, H-4b	4.27	q	7.1	2H
H-5a, H-5b, H-5c	1.45	t	7.1	3H
H-6a, H-6b, H-6c	1.33	t	7.1	3H

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (=CH)	163.5
C-2 (C=O)	162.8
C-3 (-OCH ₂ CH ₃)	70.1
C-4 (-OCH ₂ CH ₃)	62.2
C-5 (-OCH ₂ CH ₃)	14.8
C-6 (-OCH ₂ CH ₃)	14.2
C-7 (C=C)	93.4
C-8 (CN)	115.7

Experimental Protocols

Sample Preparation

A solution of **ethyl (ethoxymethylene)cyanoacetate** (approximately 10-20 mg) was prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy

Proton NMR spectra were recorded on a 400 MHz spectrometer. The following parameters were used:

- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 8000 Hz
- Temperature: 298 K

The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. The spectrum was referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy

Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz, using a proton-decoupled pulse sequence. The key experimental parameters were:

- Pulse Program: Power-gated decoupling
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 25000 Hz
- Temperature: 298 K

The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of **ethyl (ethoxymethylene)cyanoacetate** with the corresponding ¹H and ¹³C NMR signal assignments.

Caption: Molecular structure of **Ethyl (ethoxymethylene)cyanoacetate** with NMR assignments.

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